molecular formula C6H6BrNO B1278962 5-Bromo-1-methyl-1H-pyrrole-2-carbaldehyde CAS No. 204317-03-3

5-Bromo-1-methyl-1H-pyrrole-2-carbaldehyde

Cat. No.: B1278962
CAS No.: 204317-03-3
M. Wt: 188.02 g/mol
InChI Key: LBKFOHZUSINQRU-UHFFFAOYSA-N
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Description

5-Bromo-1-methyl-1H-pyrrole-2-carbaldehyde is a heterocyclic organic compound with the molecular formula C6H6BrNO It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom The compound is characterized by the presence of a bromine atom at the 5-position, a methyl group at the 1-position, and an aldehyde group at the 2-position of the pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-methyl-1H-pyrrole-2-carbaldehyde typically involves the bromination of 1-methyl-1H-pyrrole-2-carbaldehyde. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as dichloromethane. The reaction is carried out at room temperature, and the product is purified through standard techniques such as column chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-1-methyl-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

    Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent like ethanol or tetrahydrofuran.

Major Products:

    Substitution: Products include 5-amino-1-methyl-1H-pyrrole-2-carbaldehyde or 5-thio-1-methyl-1H-pyrrole-2-carbaldehyde.

    Oxidation: 5-Bromo-1-methyl-1H-pyrrole-2-carboxylic acid.

    Reduction: 5-Bromo-1-methyl-1H-pyrrole-2-methanol.

Scientific Research Applications

5-Bromo-1-methyl-1H-pyrrole-2-carbaldehyde has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting neurological and inflammatory diseases.

    Material Science: It is utilized in the preparation of functional materials, including polymers and dyes, due to its unique electronic properties.

    Biological Studies: The compound is employed in biochemical assays to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 5-Bromo-1-methyl-1H-pyrrole-2-carbaldehyde is largely dependent on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and aldehyde group play crucial roles in these interactions, often forming covalent bonds with nucleophilic sites on the target molecules. This can lead to inhibition or activation of biological pathways, contributing to the compound’s therapeutic effects.

Comparison with Similar Compounds

    1-Methyl-1H-pyrrole-2-carbaldehyde: Lacks the bromine atom, resulting in different reactivity and biological activity.

    5-Bromo-1H-pyrrole-2-carbaldehyde: Lacks the methyl group, which affects its steric and electronic properties.

    5-Bromo-1-methyl-1H-pyrrole-3-carbaldehyde: The position of the aldehyde group is different, leading to variations in chemical behavior and applications.

Uniqueness: 5-Bromo-1-methyl-1H-pyrrole-2-carbaldehyde is unique due to the combination of its substituents, which confer specific reactivity and potential for diverse applications. The presence of both the bromine atom and the aldehyde group at strategic positions on the pyrrole ring makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research.

Properties

IUPAC Name

5-bromo-1-methylpyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO/c1-8-5(4-9)2-3-6(8)7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBKFOHZUSINQRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=C1Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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